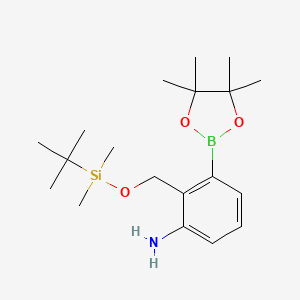

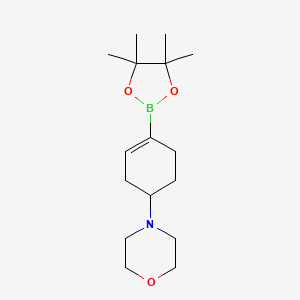

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features both silyl ether and boronate ester functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.

Borylation: The protected intermediate is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the nitro or imine derivatives of the compound, converting them to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemistry

Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Protecting Group Chemistry: The silyl ether group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine

Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds due to its functional group versatility.

Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.

Industry

Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups:

Boronate Ester: Participates in cross-coupling reactions by forming transient boronate complexes with palladium catalysts.

Silyl Ether: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.

Comparación Con Compuestos Similares

Similar Compounds

2-((tert-Butyldimethylsilyl)oxy)methylphenylboronic acid: Similar structure but lacks the aniline group.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the silyl ether group.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both silyl ether and boronate ester functionalities, which provide a combination of stability, reactivity, and versatility in synthetic applications.

Propiedades

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPWWGOPOPTYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735415 |

Source

|

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147531-06-3 |

Source

|

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)